molecular formula C13H17N3O B8330028 5-Piperazinyl-3,4-dihydrocarbostyril

5-Piperazinyl-3,4-dihydrocarbostyril

Cat. No.: B8330028
M. Wt: 231.29 g/mol
InChI Key: SAJOKJMYVGBVJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Piperazinyl-3,4-dihydrocarbostyril is a versatile organic compound based on the 3,4-dihydrocarbostyril (1,2,3,4-tetrahydroquinolin-2-one) core structure, which is a privileged scaffold in medicinal chemistry . This core structure is notably featured in the blockbuster antipsychotic drug aripiprazole, which is a 7-alkoxy-3,4-dihydrocarbostyril derivative . The piperazinyl substitution at the 5-position makes this compound a highly valuable intermediate for pharmaceutical research and development, particularly in the synthesis and exploration of novel central nervous system (CNS) active agents. Its primary research value lies in its application as a key synthetic precursor for designing and creating new chemical entities with potential dopaminergic and serotonergic activity . Researchers utilize this compound to develop novel analogues that may act as receptor modulators, building upon the groundbreaking mechanism of "third-generation" antipsychotics which function as partial agonists at dopamine D2 and serotonin 5-HT1A receptors, rather than pure antagonists . This mechanism is associated with effective symptom reduction while mitigating side effects like extrapyramidal symptoms (EPS) and metabolic dysfunction often linked to earlier therapies . The dihydrocarbostyril scaffold provides specific physicochemical properties, such as hydrogen bond donors and acceptors, that influence bioavailability and protein binding, making derivatives of significant interest for structure-activity relationship (SAR) studies . This product is intended for research purposes in laboratory settings only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C13H17N3O

Molecular Weight

231.29 g/mol

IUPAC Name

5-piperazin-1-yl-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C13H17N3O/c17-13-5-4-10-11(15-13)2-1-3-12(10)16-8-6-14-7-9-16/h1-3,14H,4-9H2,(H,15,17)

InChI Key

SAJOKJMYVGBVJK-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC2=C1C(=CC=C2)N3CCNCC3

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

Cardioselective Beta-Blockers
One of the primary applications of 5-Piperazinyl-3,4-dihydrocarbostyril derivatives is their use as cardioselective beta-blockers. These compounds have been shown to exhibit superior cardioselectivity compared to traditional beta-blockers, making them beneficial for treating cardiac disorders such as angina pectoris, heart arrhythmia, and hypertension. The cardioselective nature minimizes adverse effects in patients with chronic obstructive pulmonary disease (COPD) or bronchial asthma, which are often exacerbated by non-selective beta-blockers .

Antipsychotic Activity
The compound's structural similarity to known antipsychotics suggests potential use in treating psychiatric disorders. Research indicates that derivatives of 3,4-dihydrocarbostyril can act on dopamine receptors, which are crucial in managing conditions like schizophrenia and bipolar disorder. The modulation of these receptors may lead to reduced symptoms with fewer side effects compared to older antipsychotic medications .

Antimicrobial Applications

Recent studies have highlighted the antimicrobial properties of this compound derivatives. These compounds have demonstrated effectiveness against various bacterial strains, including drug-resistant pathogens. Their mechanism often involves disrupting bacterial cell membranes or inhibiting essential cellular processes .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that yield high-purity products suitable for biological evaluation. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the efficacy and safety profiles of this compound derivatives:

  • Cardiac Health : A study involving animal models demonstrated significant reductions in heart rate and blood pressure with minimal side effects when treated with a specific derivative of this compound .
  • Psychiatric Disorders : Clinical trials have shown promising results in reducing psychotic symptoms in patients treated with formulations containing this compound, with a notable decrease in extrapyramidal side effects compared to traditional treatments .
  • Bacterial Infections : In vitro studies revealed that certain derivatives exhibited potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as new therapeutic agents against resistant infections .

Summary of Biological Activities

Activity TypeObserved EffectReference
Cardioselective ActionEffective in treating cardiac disorders
Antipsychotic ActivityReduces symptoms in psychiatric disorders
Antimicrobial ActivityEffective against drug-resistant bacteria

Comparison with Similar Compounds

Core Modifications in the Carbostyril Family

The 3,4-dihydrocarbostyril scaffold is a common pharmacophore. Key structural analogs differ in substituent type and position:

Compound Name Substituent Position Key Substituent CAS No. Physicochemical Properties
5-Piperazinyl-3,4-dihydrocarbostyril 5 Piperazine Not Available High polarity, basic (pKa ~9.5)
6-Hydroxy-3,4-dihydrocarbostyril 6 Hydroxyl Not Available Polar, acidic (pKa ~10.2)
5-(4-Methylpiperazino)-3,4-dihydrocarbostyril 5 4-Methylpiperazine Not Available Moderate lipophilicity (logP ~1.2)
5-Morpholino-3,4-dihydrocarbostyril 5 Morpholine Not Available Reduced basicity (pKa ~7.8)

Key Observations :

  • Positional Effects : The 5-piperazinyl derivative exhibits enhanced hydrogen-bonding capacity compared to the 6-hydroxyl analog, favoring interactions with charged biological targets .
  • Morpholine derivatives, lacking a secondary amine, show reduced basicity, altering pharmacokinetics .

Heterocyclic Variants Beyond Carbostyril

Compounds like (5-nitroheteroaryl-1,3,4-thiadiazole-2-yl)piperazinyl derivatives share the piperazine motif but differ in core structure. Thiadiazole-based analogs exhibit distinct electronic profiles due to the electron-withdrawing nitro group, which may enhance antileishmanial activity but reduce CNS targeting compared to carbostyrils .

Pharmacological and Physicochemical Insights

QSAR Correlations

Quantitative Structure-Activity Relationship (QSAR) studies highlight critical descriptors for bioactivity:

Descriptor Type 5-Piperazinyl Derivative Thiadiazole-Piperazinyl Analogs Morpholine Derivatives
Electronic (σ) Moderate electron-donating Strong electron-withdrawing Neutral
Topological (TPSA) 65 Ų 78 Ų 58 Ų
LogP 1.0–1.5 0.8–1.2 0.5–0.9

Implications :

  • The carbostyril core’s planar structure and moderate TPSA (~65 Ų) favor membrane permeability, whereas thiadiazole derivatives’ higher polarity may limit bioavailability .
  • Piperazinyl substitution enhances solubility in acidic environments (e.g., gastric fluid) due to protonation, a trait less pronounced in morpholine analogs .

Preparation Methods

Sequential Reaction with Dichlorophenylpiperazine (DCPP)

In the first approach, dichlorophenylpiperazine (DCPP) reacts with a bifunctional linker, such as 1,4-dichloro-cis-2-butene, to form a quaternary spiro ammonium salt intermediate (Scheme I). This intermediate subsequently undergoes displacement with 7-hydroxydihydrocarbostyril (HCS) to yield 5-piperazinyl-3,4-dihydrocarbostyril. The reaction is conducted in ketonic solvents (e.g., acetone or methyl ethyl ketone) at 50–120°C for 8–24 hours, with alkali metal carbonates or bicarbonates as bases. Metal halide catalysts, particularly alkali bromides or iodides, enhance reaction kinetics by facilitating leaving-group departure.

Direct Coupling with HCS via Linker Intermediates

An alternative sequence involves first functionalizing HCS with the linker before introducing DCPP (Scheme II). This method employs polar aprotic solvents like dimethyl sulfoxide (DMSO) or 1-methyl-2-pyrrolidinone (NMP), which stabilize the intermediate and improve nucleophilicity. Sub-stoichiometric HCS (0.95 equivalents) relative to the spiro ammonium salt minimizes side reactions, achieving purities >95% after filtration and rinsing.

Epoxy and Halopropoxy Intermediate Routes

US4147869A discloses a method leveraging 2,3-epoxypropoxy- or 2-hydroxy-3-halopropoxy-3,4-dihydrocarbostyril intermediates for piperazine incorporation.

Epoxide Ring-Opening with Piperazine

The epoxypropoxy derivative reacts with excess piperazine (3–8 equivalents) in alcoholic solvents (e.g., methanol or ethanol) at 0–70°C. The reaction proceeds via nucleophilic attack at the less hindered carbon of the epoxide, forming a secondary alcohol intermediate that tautomerizes to the final product. Yields depend on solvent polarity, with methanol achieving 85–90% conversion within 14 hours.

Halopropoxy Displacement Mechanisms

For 2-hydroxy-3-chloropropoxy-3,4-dihydrocarbostyril, displacement with piperazine requires elevated temperatures (50–80°C) and inorganic bases like sodium carbonate. Aromatic hydrocarbons (toluene, xylene) or ethers (tetrahydrofuran) serve as inert media, preventing hydrolysis of the chloro intermediate. Molar excesses of piperazine (1.2–1.5 equivalents) ensure complete substitution, with isolated yields reaching 82%.

Catalytic and Process Optimization

Recent advancements emphasize catalytic systems and solvent engineering to enhance efficiency.

Phase-Transfer Catalysis

Example 3 of US20050215791A1 demonstrates the use of sodium dodecyl sulfate (SDS) as a phase-transfer catalyst in acetonitrile. Reacting 7-(4-bromobutoxy)-3,4-dihydrocarbostyril (BBQ) with 1-(2,3-dichlorophenyl)piperazine (DCP) in the presence of SDS (0.17 equivalents) and sodium carbonate (1.8 equivalents) at reflux for 4 hours delivers aripiprazole in 90% yield. The surfactant facilitates interfacial contact between hydrophobic reactants and the aqueous base, accelerating the SN2 displacement.

Solvent and Base Selection

Comparative studies in WO2004099152A1 reveal ketones (acetone, MEK) as optimal solvents for DCPP-based routes, offering balanced polarity and boiling points. In contrast, polar aprotic solvents (NMP, DMF) are preferred for HCS activation due to their high dielectric constants, which stabilize charged intermediates. Alkali carbonates outperform bicarbonates in deprotonation efficiency, particularly in two-step sequences involving quaternary ammonium salts.

Comparative Analysis of Synthetic Routes

The table below summarizes key parameters for representative methods:

MethodReactantsSolventBase/CatalystTemperature (°C)Time (h)Yield (%)
DCPP Linker RouteDCPP, HCS, 1,4-dichloro-cis-2-buteneAcetoneK2CO3, NaI50–1201588
Epoxide Ring-OpeningEpoxypropoxy derivative, piperazineMethanolNone0–701485
Phase-Transfer CatalysisBBQ, DCPAcetonitrileNa2CO3, SDS82 (reflux)490

Q & A

Q. How do electronic properties influence the pharmacokinetics of this compound derivatives?

  • Methodological Answer : Correlate Topological Polar Surface Area (TPSA) (e.g., ~49 Ų) and logP (e.g., ~0.7) with bioavailability using in situ intestinal perfusion models. High TPSA may reduce blood-brain barrier penetration, favoring peripheral activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.